molecular formula C18H16N4O2S B2988642 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-45-3

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2988642
CAS RN: 896328-45-3
M. Wt: 352.41
InChI Key: DSYQGHXWLGRGKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds such as 1,2,4-triazole derivatives have been synthesized and studied . These compounds were synthesized using various techniques, including the reaction of cyanuric chloride with different nucleophiles . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

Again, while there isn’t specific information on the chemical reactions of this exact compound, related compounds such as 1,2,4-triazole derivatives have been studied . These compounds have shown promising cytotoxic activity against various cancer cell lines .

Scientific Research Applications

Reaction Pathway Analysis

  • Electrospray Ionisation Mass Spectrometry (ESI-MS) in Hydrogen Sulphide Scavenging : ESI-MS was used to study the reaction between hydrogen sulphide and 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine. This research helps in understanding the reaction mechanisms involving triazine compounds, which could be relevant to the 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one compound (Madsen & Søgaard, 2012).

Synthesis and Molecular Structure

  • Synthesis of Unsymmetrical Annulated 2,2’-Bipyridine Analogues : This study involves the synthesis of bisfunctionalized unsymmetrical 2,2’-bipyridines or their sulfonyl derivatives via a reaction involving a 1,2,4-triazine derivative. The process could provide insights into the synthesis methods relevant to our compound of interest (Branowska, 2005).

Medicinal Utility and Synthesis

  • One-Step, Three-Component Synthesis of Pyridines and 1,4-Dihydropyridines : This research discusses the synthesis of pyridine structures similar to the compound and their potential as anti-inflammatory agents. Such information can be valuable for understanding the medicinal applications of similar compounds (Evdokimov et al., 2006).

Catalysis and Chemical Reactions

  • Tandem CuAAC/Ring Cleavage/Annulation Reaction : This paper discusses the synthesis of functionalized dihydrooxazines and their conversion to 2-aminopyridines, demonstrating the versatility of triazine derivatives in chemical reactions, which is relevant to our compound (Yang et al., 2021).

Tribological Properties

  • Tribological Properties of Sulfur-Containing Triazine Derivatives : This research examines the tribological properties of triazine derivatives, which could provide insights into the potential applications of the compound in materials science and engineering (Wu et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor d3 , suggesting a potential role in neurological pathways.

Biochemical Pathways

Compounds with similar structures have been found to inhibit β-amyloid protein aggregation , indicating a potential role in the treatment of neurodegenerative diseases like Alzheimer’s.

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-6-8-22-15(10-12)19-17(20-18(22)24)25-11-16(23)21-9-7-13-4-2-3-5-14(13)21/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYQGHXWLGRGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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